molecular formula C32H32N6O9S2 B1437002 Cefadroxil dimer CAS No. 2378158-45-1

Cefadroxil dimer

Cat. No. B1437002
M. Wt: 708.8 g/mol
InChI Key: AIYDVGWJZWMCJI-IYVVPMMESA-N
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Description

Cefadroxil is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic and is used similarly in the treatment of mild to moderate susceptible infections such as the bacterium Streptococcus pyogenes, causing the disease popularly called strep throat or streptococcal tonsillitis, urinary tract infection, reproductive tract infection, and skin infections .


Synthesis Analysis

Cefadroxil is a semi-synthetic first-generation oral cephalosporin, similar to cephalexin and cephradine in structure and spectrum of antibacterial activity . It is used in the treatment of mild to moderate infections of the respiratory and urinary tracts, skin and soft tissue infections . The spectrophotometric method using oxidative coupling reaction has been performed in which chloranillic acid & MBTH has been used as reagent at 535 nm & 420 nm absorbance with linear range of 15-415 µg/ml & 1-12µg/ml .


Chemical Reactions Analysis

Cefadroxil has been analyzed using methods based on UV spectrophotometry, RP-HPLC & HPTLC . The methods were validated according to ICH guideline in terms of accuracy, precision, robustness, and other parameters .


Physical And Chemical Properties Analysis

Cefadroxil is a semi-synthetic antibiotic intended for oral administration, white and/or almost white in color, and is chemically designated as (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl) acetyl amino]3-methyl-8-oxo-5-tia-1-azabicyclo[4.2.0]oct-2-eno-2-carboxilic acid .

Safety And Hazards

Cefadroxil may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cefadroxil should be taken only as directed by a doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . It is also important to note that using any antibiotic when it is not needed can cause it to not work for future infections .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDVGWJZWMCJI-IYVVPMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefadroxil dimer

CAS RN

2378158-45-1
Record name Cefadroxil dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378158451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFADROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60N49WZE6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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